molecular formula C10H8BrNO2 B1410714 2-Bromo-4-cyano-3-methylphenylacetic acid CAS No. 1805189-71-2

2-Bromo-4-cyano-3-methylphenylacetic acid

Cat. No.: B1410714
CAS No.: 1805189-71-2
M. Wt: 254.08 g/mol
InChI Key: ITQOHXMCWPIRKK-UHFFFAOYSA-N
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Description

2-Bromo-4-cyano-3-methylphenylacetic acid is an organic compound with the molecular formula C10H8BrNO2 It is characterized by the presence of a bromine atom, a cyano group, and a methyl group attached to a phenyl ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-cyano-3-methylphenylacetic acid typically involves the bromination of a precursor compound followed by the introduction of the cyano group. One common method is the bromination of 3-methylphenylacetic acid, followed by a nucleophilic substitution reaction to introduce the cyano group. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are typically carried out in an organic solvent such as dichloromethane or acetonitrile .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-cyano-3-methylphenylacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products:

Scientific Research Applications

2-Bromo-4-cyano-3-methylphenylacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-cyano-3-methylphenylacetic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine and cyano groups can participate in various binding interactions, influencing the activity of the target molecules. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors, affecting signal transduction pathways .

Comparison with Similar Compounds

  • 2-(3-Bromo-4-methylphenyl)acetic acid
  • 2-(4-Bromo-2-cyano-3-methylphenyl)acetic acid
  • 2-(2-Bromo-3-cyano-4-methylphenyl)acetic acid

Comparison: Compared to its analogs, 2-Bromo-4-cyano-3-methylphenylacetic acid is unique due to the specific positioning of the bromine and cyano groups on the phenyl ring. This unique arrangement can influence its reactivity and binding properties, making it a valuable compound for specific applications in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

2-(2-bromo-4-cyano-3-methylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-6-8(5-12)3-2-7(10(6)11)4-9(13)14/h2-3H,4H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITQOHXMCWPIRKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Br)CC(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-4-cyano-3-methylphenylacetic acid
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